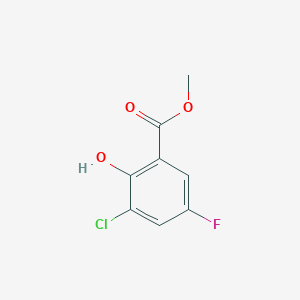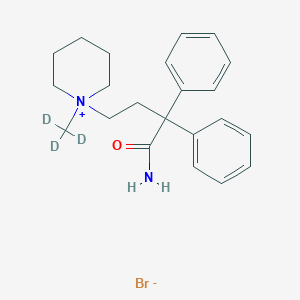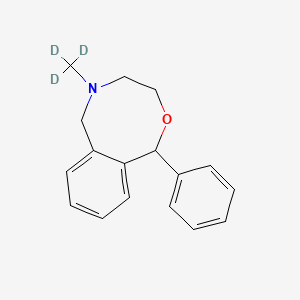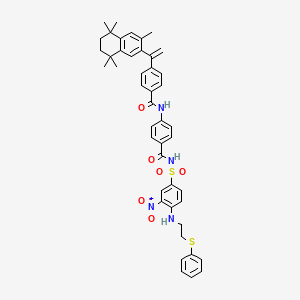
Mcl1-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mcl1-IN-12 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a critical role in cell survival by inhibiting apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Analyse Chemischer Reaktionen
Mcl1-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mcl1-IN-12 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the structure-activity relationship (SAR) of MCL-1 inhibitors.
Biology: It helps in understanding the role of MCL-1 in cell survival and apoptosis.
Industry: It is used in drug discovery and development processes to identify and optimize new MCL-1 inhibitors.
Wirkmechanismus
Mcl1-IN-12 exerts its effects by selectively binding to the MCL-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK. This binding initiates the mitochondrial apoptotic pathway, leading to cell apoptosis . The molecular targets involved include the BH3 domain of MCL-1, which interacts with the pro-apoptotic proteins to regulate apoptosis .
Vergleich Mit ähnlichen Verbindungen
Mcl1-IN-12 is unique compared to other MCL-1 inhibitors due to its high selectivity and potency. Similar compounds include:
AMG-176: Another potent MCL-1 inhibitor identified through HTS and structure-based design.
Venetoclax: A BCL-2 inhibitor that has shown efficacy in treating chronic lymphocytic leukemia and acute myeloid leukemia.
S63845: A selective MCL-1 inhibitor that has demonstrated preclinical activity against various cancers.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications.
Eigenschaften
Molekularformel |
C45H46N4O6S2 |
|---|---|
Molekulargewicht |
803.0 g/mol |
IUPAC-Name |
N-[4-[[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylcarbamoyl]phenyl]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C45H46N4O6S2/c1-29-26-38-39(45(5,6)23-22-44(38,3)4)28-37(29)30(2)31-12-14-32(15-13-31)42(50)47-34-18-16-33(17-19-34)43(51)48-57(54,55)36-20-21-40(41(27-36)49(52)53)46-24-25-56-35-10-8-7-9-11-35/h7-21,26-28,46H,2,22-25H2,1,3-6H3,(H,47,50)(H,48,51) |
InChI-Schlüssel |
PVBCFXWUROOQLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCCSC6=CC=CC=C6)[N+](=O)[O-])C(CCC2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
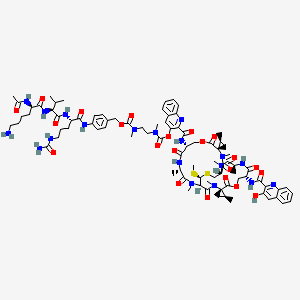
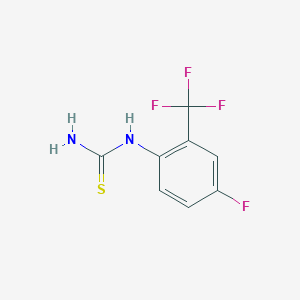

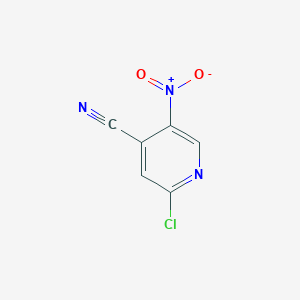

![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
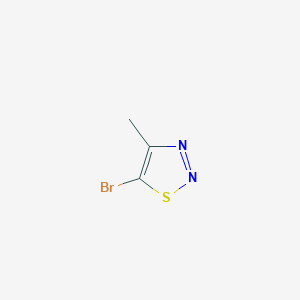
![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)
![(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol](/img/structure/B12433372.png)
